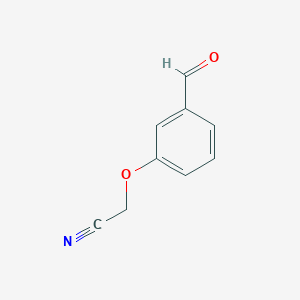

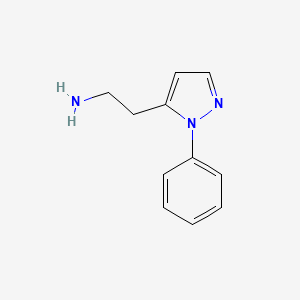

![molecular formula C17H16ClNO4 B2866050 N-(2-(2-氯苯基)-2-甲氧基乙基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1798515-66-8](/img/structure/B2866050.png)

N-(2-(2-氯苯基)-2-甲氧基乙基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of reactions . The carboxamide compounds were synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . The yield was reported to be 64% .Molecular Structure Analysis

The molecular structure of benzodioxole compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

Benzodioxole compounds have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compounds showed varying degrees of anticancer activity .科学研究应用

肽酰胺的固相合成

Albericio & Barany (2009) 的一项研究引入了一种聚合物负载的苯甲酰胺,用于在温和条件下进行 C 端肽酰胺的固相合成。该技术促进了肽链的逐步构建,证明了其在以高收率和高纯度合成四胃肽素和甲硫氨酸脑啡肽酰胺等复杂肽中的效用。这种方法可能会简化基于肽的治疗剂的合成 (Albericio & Barany,2009).

苯并恶唑的有效合成

Fengtian Wu 等人(2014 年)开发了一种 Cu 催化的苯并恶唑合成方法,该方法以 N-(2-氯苯基)苯甲酰胺为原料,展示了一种在温和条件下生成这些杂环化合物的直接方法。苯并恶唑是药物和农用化学品中至关重要的骨架,这表明该方法在促进具有潜在生物活性的新型化合物的开发中具有重要意义 (Wu 等人,2014).

新型抗炎和镇痛剂

Abu-Hashem、Al-Hussain 和 Zaki (2020) 的一项研究合成了从维斯那金酮和凯林酮衍生的新化合物,它们表现出显着的抗炎和镇痛活性。这些发现强调了这些化合物在开发针对炎症和疼痛管理的新疗法中的潜力 (Abu-Hashem 等人,2020).

抗氧化和抗增殖活性

Cindrić 等人(2019 年)的研究重点是具有各种取代基的苯并咪唑/苯并噻唑-2-甲酰胺,并评估了它们的抗增殖和抗氧化能力。本研究确定了具有可喜活性的化合物,突出了这些骨架在癌症治疗和氧化应激管理中的治疗潜力 (Cindrić 等人,2019).

超分子堆积基序

Lightfoot、Mair、Pritchard 和 Warren (1999) 发现了一种新的分子组织模式,涉及包裹在三螺旋氢键酰胺链中的 π 堆叠棒。这种结构洞察为设计具有新颖性能的材料(如液晶和纳米材料)开辟了新途径 (Lightfoot 等人,1999).

作用机制

Target of Action

Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines .

Mode of Action

It has been suggested that carboxamide containing compounds showed anticancer activity . They reduced Hep3B secretions of α-fetoprotein (α-FP), a marker often associated with liver cancer .

Biochemical Pathways

It has been observed that similar compounds can induce cell cycle arrest in the g2-m phase , which is a critical process in cell division and growth. This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting the proliferation of cancer cells.

Result of Action

The compound has shown potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase . These results indicate that the compound has a potent and promising antitumor activity.

属性

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-21-16(12-4-2-3-5-13(12)18)9-19-17(20)11-6-7-14-15(8-11)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLAWTNKYBQNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

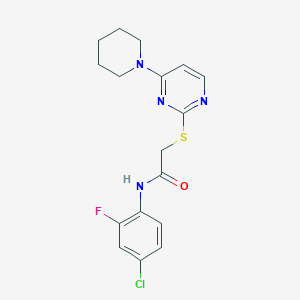

![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)

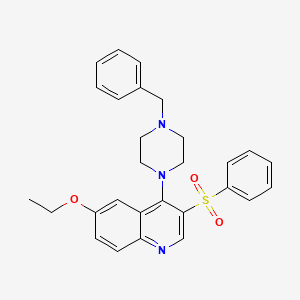

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)

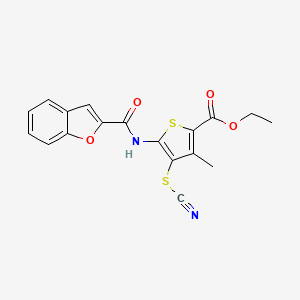

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)

![(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2865987.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)